(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-19(13-26-30(16)18-7-3-2-4-8-18)23(31)29-11-5-6-17(15-29)12-21-27-22(28-32-21)20-14-24-9-10-25-20/h2-4,7-10,13-14,17H,5-6,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPNPXSKPKKCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Methanone Linkages
- 4-(2-Methoxyphenyl)piperidinomethanone Key Differences: Replaces the pyrazinyl-oxadiazole group with a 2-methoxyphenyl substituent on the piperidine. The absence of oxadiazole may reduce hydrogen-bonding capacity, affecting target binding. Synthesis: Likely involves similar coupling strategies, such as nucleophilic substitution or amide bond formation between pyrazole and piperidine intermediates.
- Patent Derivatives (EP 1 808 168 B1) Example: (1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Key Differences: Incorporates a pyrazolo-pyrimidine substituent and a sulfonyl group instead of oxadiazole-pyrazine. The pyrazolo-pyrimidine moiety may confer kinase inhibitory activity, as seen in related anticancer agents.
Pyrazole-Based Methanone Derivatives
- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Key Differences: Features a dihydropyrazole fused with an indole system, linked to a pyridine-methanone group. Implications: The dihydropyrazole-indole hybrid may enhance π-π stacking interactions in biological targets, while the absence of oxadiazole reduces conformational rigidity.
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Key Differences: Utilizes a diphenylpyrazole-dihydropyrazole scaffold with a pyridinyl-methanone linker.
Oxadiazole-Containing Analogues
- 5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrazine Derivatives
- Key Differences : Includes a chloromethyl-oxadiazole group directly attached to pyrazine.
- Implications : The chloro substituent may improve electrophilicity, enabling covalent binding to cysteine residues in target proteins—a strategy employed in protease inhibitors.
Physicochemical and Pharmacological Comparisons
| Compound | Molecular Weight | Key Substituents | Biological Activity (Reported) |
|---|---|---|---|
| Target Compound | ~500–550 (estimated) | Pyrazinyl-oxadiazole, methylphenylpyrazole | Hypothesized: Kinase inhibition, ferroptosis induction |
| 4-(2-Methoxyphenyl)piperidinomethanone | ~430 (estimated) | 2-Methoxyphenyl, methylphenylpyrazole | Antimicrobial potential (inferred from ) |
| Patent Derivative (EP 1 808 168 B1) | ~600–650 (estimated) | Pyrazolo-pyrimidine, sulfonyl, tert-butyl | Kinase inhibition (anticancer applications) |
| [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | ~450 (estimated) | Indole, dihydropyrazole | Anticancer, antioxidant (inferred from ) |
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
The synthesis of this hybrid pyrazole-oxadiazole-piperidine compound likely involves multi-step reactions. Key steps may include:
- Condensation : Formation of the pyrazole core via hydrazine derivatives reacting with diketones or aldehydes under reflux in ethanol/acetic acid mixtures .
- Oxadiazole Formation : Cyclization of a thiosemicarbazide intermediate with a carboxylic acid derivative using dehydrating agents (e.g., POCl₃) .
- Piperidine Functionalization : Alkylation or amidation of the piperidine ring with oxadiazole-containing methyl groups, requiring controlled pH and temperature . Purification typically involves column chromatography and recrystallization .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Confirms regiochemistry of the pyrazole and oxadiazole rings .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperidine and oxadiazole substituents .
- HPLC/MS : Validates purity and molecular weight .
Q. What are the hypothesized primary biological targets?
Based on structural analogs:
- Kinases : Pyrazole moieties often interact with ATP-binding pockets .
- GPCRs : The piperidine-oxadiazole system may modulate neurotransmitter receptors .
- Anti-inflammatory Targets : Thiazolidinone-related scaffolds inhibit COX-2 or TNF-α .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assays?
Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity). Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .
- Solubility Optimization : Use DMSO gradients or β-cyclodextrin complexes to mitigate solvent artifacts .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What strategies optimize pharmacokinetics without compromising bioactivity?
- Substituent Tuning : Introduce hydrophilic groups (e.g., -OH, -COOH) on the pyrazole or oxadiazole rings to enhance solubility .
- Prodrug Design : Mask polar groups with ester linkages, as seen in thiazolidinone derivatives .
- Stereochemical Control : Piperidine ring conformation impacts metabolic stability; enantiomer separation via chiral HPLC may improve half-life .
Q. How to validate target engagement in complex biological systems?
- CETSA : Cellular thermal shift assays confirm target binding in lysates .
- BRET/FRET : Monitor real-time interactions in live cells .
- CRISPR Knockout : Ablate hypothesized targets to confirm activity loss .
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